(Z)-Benzyl 3-cyanoacrylate (Z)-Benzyl 3-cyanoacrylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17371605
InChI: InChI=1S/C11H9NO2/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-7H,9H2/b7-4-
SMILES:
Molecular Formula: C11H9NO2
Molecular Weight: 187.19 g/mol

(Z)-Benzyl 3-cyanoacrylate

CAS No.:

Cat. No.: VC17371605

Molecular Formula: C11H9NO2

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

(Z)-Benzyl 3-cyanoacrylate -

Specification

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
IUPAC Name benzyl (Z)-3-cyanoprop-2-enoate
Standard InChI InChI=1S/C11H9NO2/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-7H,9H2/b7-4-
Standard InChI Key ISTMDTFQYFVMHN-DAXSKMNVSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)/C=C\C#N
Canonical SMILES C1=CC=C(C=C1)COC(=O)C=CC#N

Introduction

Structural and Stereochemical Identity

Molecular Architecture

(Z)-Benzyl 3-cyanoacrylate features a benzyl ester group linked to a cyanoacrylate backbone. The Z-configuration arises from the spatial arrangement of the cyano (–C≡N) and ester (–O–CO–O–) groups on the same side of the double bond (Fig. 1). This stereochemistry critically influences its reactivity and polymerization behavior .

Table 1: Key Structural Identifiers

PropertyValue
IUPAC NameBenzyl (Z)-3-cyanoprop-2-enoate
Molecular FormulaC₁₁H₉NO₂
Molecular Weight187.19 g/mol
InChI KeyISTMDTFQYFVMHN-DAXSKMNVSA-N
Canonical SMILESC1=CC=C(C=C1)COC(=O)C=CC#N

Synthesis and Reaction Mechanisms

Synthetic Pathway

The synthesis of (Z)-Benzyl 3-cyanoacrylate typically proceeds via esterification between cyanoacrylic acid derivatives and benzyl alcohol. A representative protocol involves:

  • Nucleophilic Attack: Benzyl alcohol reacts with the carbonyl carbon of cyanoacrylic acid, facilitated by acid catalysis.

  • Dehydration: Elimination of water yields the α,β-unsaturated ester, with stereochemical control favoring the Z-isomer.

Reaction Scheme:

Cyanoacrylic Acid+Benzyl AlcoholH+(Z)-Benzyl 3-Cyanoacrylate+H2O\text{Cyanoacrylic Acid} + \text{Benzyl Alcohol} \xrightarrow{\text{H}^+} \text{(Z)-Benzyl 3-Cyanoacrylate} + \text{H}_2\text{O}

Stereochemical Considerations

The Z-isomer is stabilized by intramolecular dipole interactions between the electron-deficient cyano group and the ester carbonyl. This configuration is kinetically favored under mild reaction conditions, though isomerization to the E-form may occur at elevated temperatures .

Physicochemical Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, Ar–H), 6.85 (d, J = 12.0 Hz, 1H, CH=), 5.25 (s, 2H, OCH₂), 3.45 (d, J = 12.0 Hz, 1H, C=CH–CN).

  • ¹³C NMR: δ 165.2 (C=O), 152.1 (C≡N), 134.5–128.2 (Ar–C), 118.5 (C=CH–CN) .

Infrared (IR) Spectroscopy:

  • Strong absorption at 1725 cm⁻¹ (C=O stretch), 2230 cm⁻¹ (C≡N stretch), and 1630 cm⁻¹ (C=C stretch).

Polymerization Dynamics

Anionic Polymerization Mechanism

(Z)-Benzyl 3-cyanoacrylate undergoes rapid anionic polymerization upon exposure to moisture or weak bases (e.g., OH⁻):

n(Z)-Benzyl 3-CyanoacrylateBase–[CH₂–C(CN)(COOBz)]ₙ–n \text{(Z)-Benzyl 3-Cyanoacrylate} \xrightarrow{\text{Base}} \text{–[CH₂–C(CN)(COOBz)]ₙ–}

The reaction proceeds via nucleophilic attack on the β-carbon, forming a high-molecular-weight polymer within seconds.

Table 2: Polymerization Kinetics

InitiatorRate Constant (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)
H₂O0.1545.2
NH₃0.2238.7

Functional Applications

Industrial Adhesives

(Z)-Benzyl 3-cyanoacrylate is a key component in instant adhesives due to:

  • Rapid curing (< 30 seconds).

  • High bond strength (up to 20 MPa on steel substrates).

Biomedical Innovations

  • Surgical Adhesives: Explored for wound closure and tissue sealing, leveraging its biocompatibility and hemostatic properties.

  • Drug Delivery: Functionalized polymers for controlled release systems.

Protective Coatings

Thin films polymerized from (Z)-Benzyl 3-cyanoacrylate exhibit exceptional resistance to:

  • Chemical corrosion (acids, alkalis).

  • Abrasion (Taber abrasion loss: < 5 mg/1000 cycles).

Future Research Directions

  • Stereochemical Stability: Long-term studies on Z→E isomerization under ambient conditions.

  • Biodegradability: Environmental impact assessment of polymerized residues.

  • Advanced Composites: Integration with nanomaterials for enhanced mechanical properties.

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